1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Overview
Description
1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxybenzoyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and ammonia or an ammonium salt are reacted under reflux conditions.
Introduction of the benzyl group: This step involves the alkylation of the dihydropyridine ring with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the dimethoxybenzoyl group: This is typically done through an acylation reaction using 2,4-dimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Compounds with new substituents replacing the original groups.
Scientific Research Applications
1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide: shares structural similarities with other hydrazides and dihydropyridine derivatives.
Pyrrolidines: Compounds with a similar dihydropyridine ring structure but different substituents.
Piperidines: Compounds with a similar nitrogen-containing ring structure but different functional groups.
Uniqueness
- The unique combination of the benzyl, dimethoxybenzoyl, and dihydropyridine groups in 1-benzyl-N’-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-29-17-9-10-18(19(12-17)30-2)22(28)24-23-21(27)16-8-11-20(26)25(14-16)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLXAMMVBVHGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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